![molecular formula C17H15FN4O2 B2943219 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 876536-53-7](/img/structure/B2943219.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile (FNPBN) is a heterocyclic compound that has been studied for its potential medical applications. FNPBN has been found to exhibit a variety of biological activities such as anti-inflammatory, anti-cancer, and anti-viral effects. It has been studied as a potential therapeutic agent in a wide range of diseases.
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
A study demonstrated that a compound with a similar structure acts as a novel inhibitor of ENTs, more selective to ENT2 than to ENT1, which could be relevant in designing drugs targeting these transporters .
Cancer Research
There is ongoing development of piperazin-1-yl derivatives that target Poly (ADP-Ribose) Polymerase in human breast cancer cells, suggesting potential applications in cancer treatment .
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function .
Biochemical Pathways
By inhibiting ENTs, the compound affects the nucleotide synthesis pathway and the regulation of adenosine function . This could potentially disrupt the normal functioning of cells and lead to various downstream effects.
Result of Action
The inhibition of ENTs by 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile could lead to a disruption in nucleotide synthesis and the regulation of adenosine function . This could potentially result in a variety of molecular and cellular effects, depending on the specific cells and tissues involved.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYQVSCEAQLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.